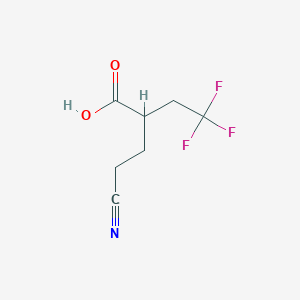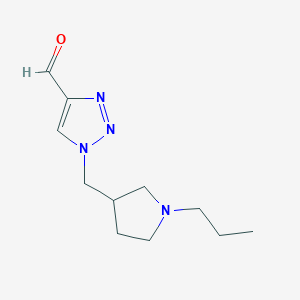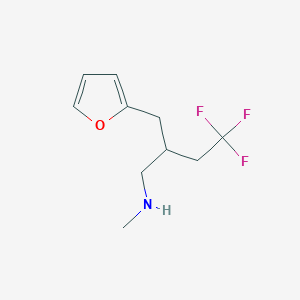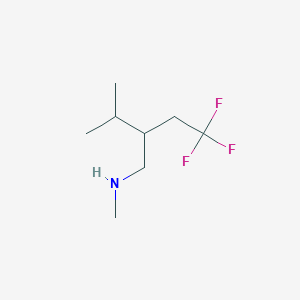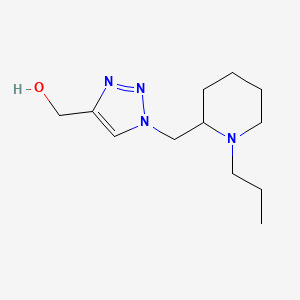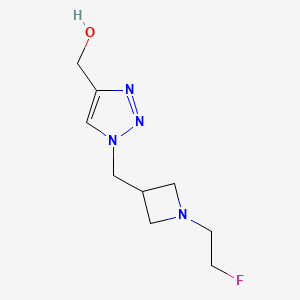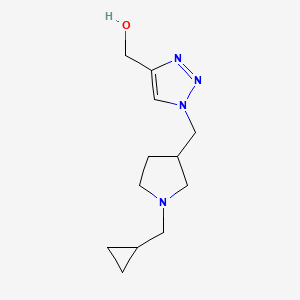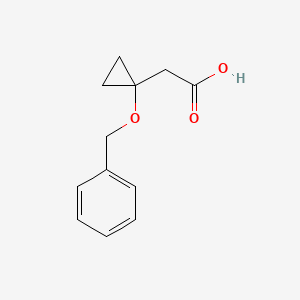
(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many bioactive compounds . The compound also contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The triazole ring is a versatile moiety in medicinal chemistry due to its ability to participate in various chemical reactions and form stable structures.
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated five-membered ring, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .
Chemical Reactions Analysis
Pyrrolidine rings can undergo various chemical reactions, including functionalization of the ring . The triazole ring is also reactive and can participate in various chemical reactions.
Applications De Recherche Scientifique
Biological Activities and Therapeutic Potential : Triazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. This broad spectrum of activities makes them attractive scaffolds for the development of new therapeutic agents. Researchers are particularly interested in exploiting these compounds for their potential in addressing neglected diseases and combating drug-resistant bacteria and viruses.
Synthetic Routes and Chemical Innovations : The synthesis of triazole derivatives has evolved significantly, with researchers developing more efficient and eco-friendly methods. Advances in catalysis, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), have streamlined the synthesis of triazoles, enhancing the feasibility of producing diverse triazole-based compounds for biological evaluation.
Applications in Material Science : Beyond their therapeutic potential, triazole derivatives have found applications in material science, including the development of novel polymers and nanomaterials. Their stability and ability to engage in various chemical interactions make them suitable components for innovative materials with potential industrial applications.
Challenges and Future Directions : Despite the promising aspects of triazole derivatives, challenges remain in fully harnessing their potential. Future research will likely focus on overcoming these challenges, including improving the selectivity and potency of triazole-based compounds, understanding their mechanisms of action, and developing more sustainable synthetic methods.
For detailed information on the scientific research applications of triazole derivatives, including specific compounds such as “(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol”, refer to the following sources:
- Ferreira et al. (2013) discuss the patent landscape and biological evaluation of novel triazole derivatives in drug development (Ferreira et al., 2013).
- Yong et al. (2013) review the synthesis and application of Cu-based catalysts in methanol reforming, highlighting the role of triazole derivatives in catalysis (Yong et al., 2013).
- Kamneva et al. (2018) explore the reactions of arylmethylidene derivatives of triazoles with various nucleophiles, expanding the chemical versatility of these compounds (Kamneva et al., 2018).
Analyse Biochimique
Biochemical Properties
(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes involved in peptide synthesis, potentially acting as a chiral auxiliary . Additionally, the triazole ring can form stable complexes with metal ions, which may affect metalloenzymes and their catalytic activities . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling proteins, leading to altered cellular responses . For example, it may affect the phosphorylation status of key signaling molecules, thereby influencing downstream pathways. Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or activating their catalytic functions . The triazole ring, on the other hand, can coordinate with metal ions, affecting the structure and function of metalloenzymes . These interactions lead to changes in enzyme activity and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial for its biochemical applications. In laboratory settings, the compound has shown varying degrees of stability depending on the conditions. It is generally stable under neutral pH and room temperature but may degrade under acidic or basic conditions . Long-term studies have indicated that the compound can have sustained effects on cellular functions, with some effects becoming more pronounced over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can be metabolized into various intermediates, which may further participate in biochemical reactions. These metabolic processes can influence the overall metabolic flux and levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution is influenced by factors such as lipophilicity and affinity for binding proteins, which determine its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects. For instance, its presence in the nucleus may influence gene expression, while its localization in the mitochondria can impact cellular metabolism .
Propriétés
IUPAC Name |
[1-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-11-7-16(14-13-11)8-12-2-1-5-15(12)6-10-3-4-10/h7,10,12,17H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQYDFUBLVSMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CC2)CN3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



